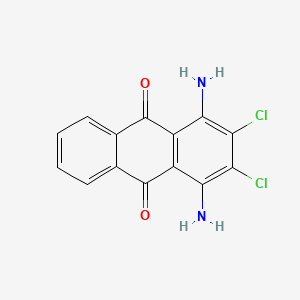

1,4-Diamino-2,3-dichloroanthraquinone

Description

Historical Context of Anthraquinone (B42736) Chemistry and Derivatives Research

The journey of anthraquinone chemistry began in the 19th century, a period of foundational discoveries in organic chemistry. The earliest recorded discovery of anthraquinone was in 1840, when the French chemist Auguste Laurent successfully synthesized it by oxidizing anthracene (B1667546). nih.gov Initially, he named the substance "anthracenuse," while it was independently termed "oxanthracen" by another chemist, Anderson. nih.gov The name "anthraquinone," which is used today, was proposed nearly three decades later, in 1868, by German chemists Carl Graebe and Carl Theodore Liebermann. nih.govwikipedia.org

Their work was pivotal, as they not only established the name but also demonstrated the chemical relationship between anthraquinone and alizarin, a vibrant red dye extracted from the roots of the madder plant. nih.govbritannica.com This discovery was a significant milestone, bridging the gap between a synthetically accessible compound and a highly valued natural colorant. The correct diketone structure of anthraquinone was ultimately proposed by Rudolf Fittig in 1873, solidifying the structural understanding of this chemical class. nih.gov

The late 1800s saw a surge in the study of natural dyes, which laid the groundwork for the burgeoning field of synthetic dye chemistry. britannica.com By the turn of the 20th century, synthetic dyes, many of which were based on the stable anthraquinone scaffold, had come to dominate the market, fueling further research into the synthesis and application of its numerous derivatives. britannica.com

Significance within the Broader Anthraquinone Compound Class

Anthraquinones are an important class of aromatic organic compounds, both natural and synthetic, built upon the 9,10-anthraquinone skeleton. wikipedia.orgtaylorandfrancis.com Their significance stems from their remarkable stability and versatility, which has led to their use in a wide array of applications.

Historically and commercially, their most prominent role has been as precursors to a vast family of dyes and pigments. britannica.comchemimpex.com Many anthraquinone derivatives are vat dyes, prized for their brilliance and fastness on textiles. britannica.com Beyond colorants, the anthraquinone framework is central to major industrial processes. For instance, 2-alkyl-anthraquinone derivatives are used as catalysts in the dominant industrial method for producing hydrogen peroxide. wikipedia.orgwikipedia.org Furthermore, sodium 2-anthraquinonesulfonate (AMS) serves as a catalytic agent in the alkaline pulping process for papermaking. wikipedia.org

In the realm of medicine, anthraquinone derivatives are of critical importance. This class includes vital chemotherapy drugs like doxorubicin (B1662922) and daunorubicin, which are staples in cancer treatment, as well as naturally derived compounds used for their laxative properties. nih.govwikipedia.orgtaylorandfrancis.comdovepress.com The planar tricyclic structure of the anthraquinone core is considered essential for its cytotoxic activities against cancer cells. dovepress.com Amino- and diamino-substituted anthraquinones are a particularly crucial subclass, serving not only as key intermediates for dyes but also as subjects of investigation for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. biointerfaceresearch.comresearchgate.net

Scope of Academic Inquiry for 1,4-Diamino-2,3-dichloroanthraquinone

Academic research on this compound focuses on its synthesis, chemical properties, and its utility as a building block for more complex molecules. It is recognized as a vital intermediate in the dye industry and is increasingly being explored for applications in modern materials science. chemimpex.comgoogle.com

Synthesis and Chemical Properties: The synthesis of this compound is a subject of academic and patent literature, with methods focusing on the chlorination of a precursor molecule. One documented method involves the chlorination of a 1,4-diamino-anthraquinone leuco compound using chlorosulfuric acid in a solvent such as chlorobenzene (B131634), nitrobenzene (B124822), or dichloro-benzene. google.com The compound itself is a dark purple, crystalline powder. chembk.comcymitquimica.com

Applications in Research: The primary and most established application of this compound is as an intermediate for manufacturing other dyes. chemimpex.comgoogle.com It is a direct precursor for Disperse Violet 26 and is also known commercially as Disperse Violet 28. chemimpex.comgoogle.com Furthermore, it is the starting material for producing 1,4-diamino-2,3-dicyanoanthraquinone, which is then used to prepare Disperse Turquoise Blue S-GL. google.com Its utility extends to the direct coloring of various resins and synthetic fibers like polyester (B1180765) and nylon. chembk.com

More recent academic inquiry has expanded to investigate its potential in high-technology fields. Research has explored its use in:

Photovoltaics: As a component in organic solar cells, where its properties could enhance light absorption and energy conversion. chemimpex.com

Antimicrobial Agents: The compound has demonstrated antibacterial properties, suggesting its value in developing specialized coatings for surfaces or medical devices. chemimpex.com

Material Science: Its stability and conductivity are being explored for the development of advanced materials, including sensors and electronic devices. chemimpex.com

Analytical Chemistry: It has been used as a reagent in certain analytical techniques. chemimpex.com For example, the related 1,4-diamino-2,3-anthraquinonedisulphonic acid, synthesized from the dichloro- compound, has been studied for its electrochemical properties and use in spectrophotometry. ias.ac.in

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-diamino-2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAYVSWIPZDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058844 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-42-5, 70956-27-3 | |

| Record name | Disperse Violet 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Diamino 2,3 Dichloroanthraquinone

Established Synthetic Routes

The traditional and most documented methods for synthesizing 1,4-diamino-2,3-dichloroanthraquinone rely on the direct chlorination of a reduced precursor in specific solvent systems.

The primary starting material for the synthesis of this compound is the leuco form of 1,4-diaminoanthraquinone (B121737). google.comgoogle.com The leuco compound is a reduced, non-planar form of the anthraquinone (B42736) core. This precursor is used because the direct chlorination of 1,4-diaminoanthraquinone itself is more challenging. The synthesis process involves the oxidation of the leuco compound simultaneous with the chlorination of the 2 and 3 positions on the aromatic ring. google.com

A common industrial method involves reacting 1,4-dihydroxyanthraquinone with ammonia (B1221849) in the presence of a reducing agent like sodium hydrosulfite or hydrazine (B178648) hydrate (B1144303) to produce the 1,4-diaminoanthraquinone leuco body. google.compatsnap.com This leuco compound then serves as the immediate raw material for the chlorination step. google.comgoogle.com

Chlorination is the critical step in forming the target molecule. The most frequently cited chlorinating agent for this specific synthesis is chlorosulfuric acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂). google.comgoogle.com

In a typical procedure, the 1,4-diaminoanthraquinone leuco compound is dissolved in a suitable solvent, and the chlorinating agent is added, often in a controlled, dropwise manner. google.com The reaction involves both the oxidation of the leuco compound back to the anthraquinone structure and the electrophilic substitution of chlorine atoms onto the 2 and 3 positions. The molar ratio of the chlorinating agent to the leuco compound is a critical parameter, with a typical ratio of chlorosulfuric acid to the leuco compound being between 1.8 and 1.9 to 1 by mass. google.com

The reaction is carefully temperature-controlled. For instance, after the dropwise addition of chlorosulfuric acid at a temperature between 45-60°C, the mixture is held for a period before being slowly heated to around 95°C to complete the reaction. google.com

The choice of solvent is crucial for reaction efficiency, safety, and environmental impact. Historically, solvents like nitrobenzene (B124822) or dichlorobenzene have been used for this type of chlorination. google.com However, a more recent method utilizes chlorobenzene (B131634) as the solvent. google.com This choice is advantageous as it can help reduce energy consumption and simplifies wastewater treatment compared to alternatives. google.com Ortho-dichlorobenzene is also specified as a medium for similar chlorination and sulfonation reactions of the 1,4-diamino-anthraquinone leuco compound. google.com

The process involves dissolving the leuco compound in the chosen solvent, such as chlorobenzene, at an elevated temperature (e.g., 30-132°C) before introducing the chlorinating agent. google.com After the reaction is complete, the solvent is typically recovered through steam distillation, allowing it to be recycled for future batches, which reduces production costs. google.comgoogle.com

Table 1: Synthesis Parameters for this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 1,4-Diaminoanthraquinone Leuco Compound | google.comgoogle.com |

| Chlorinating Agent | Chlorosulfuric Acid or Sulfuryl Chloride | google.comgoogle.com |

| Solvent Systems | Chlorobenzene, Dichlorobenzene, Nitrobenzene | google.com |

| Key Reaction Steps | 1. Dissolution of leuco compound in solvent. 2. Controlled addition of chlorinating agent. 3. Temperature-controlled incubation and heating. 4. Product isolation via filtration and washing. | google.com |

| Temperature Profile | Initial addition at 45-60°C, followed by heating to 95°C. | google.com |

| Post-Reaction | Steam distillation for solvent recovery. | google.com |

Advanced Synthetic Approaches and Innovations

While the established routes are effective, research into more efficient and environmentally friendly methods for synthesizing anthraquinone derivatives is ongoing. These advanced approaches focus on reducing reaction times, eliminating harsh solvents, and expanding the functional possibilities of the anthraquinone core.

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. youtube.com For the synthesis of anthraquinone dyes and derivatives, microwave irradiation can lead to drastically reduced reaction times, often from hours to just minutes. researchgate.netrasayanjournal.co.intsijournals.com This method is characterized by rapid and uniform heating of the reaction mixture. youtube.com

A key innovation in this area is the development of solvent-free, or "dry media," synthesis. rasayanjournal.co.intsijournals.com Reactions can be carried out by mixing the neat reactants, sometimes on a solid support like silica (B1680970) or alumina, and irradiating the mixture in a microwave oven. tsijournals.com This approach avoids the use of costly and often hazardous high-boiling point polar solvents, aligning with the principles of green chemistry. researchgate.netrasayanjournal.co.in While specific application to this compound is not extensively documented, the successful microwave-assisted synthesis of other anthraquinone dyes via condensation and substitution reactions suggests its potential applicability. researchgate.netmorressier.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aromatic Substitutions

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | youtube.comrasayanjournal.co.in |

| Energy Input | Conductive heating of vessel walls | Direct dielectric heating of polar molecules | youtube.com |

| Solvent Use | Often requires large volumes of high-boiling solvents | Can be performed solvent-free or with minimal solvent | researchgate.nettsijournals.com |

| Yield | Variable, often lower | Generally higher | youtube.com |

| Process | Tedious setup, bulk heating | Single-pot synthesis, selective heating | rasayanjournal.co.intsijournals.com |

The anthraquinone scaffold is a versatile platform for creating a wide array of dyes and functional materials. wikipedia.orgresearchgate.net Functionalization strategies aim to introduce various substituent groups onto the core structure to modify its properties, such as color, solubility, and binding affinity to substrates. wikipedia.orgresearchgate.net

The synthesis of most anthraquinone dyes begins with a derivative like anthraquinone sulfonic acid or nitroanthraquinone, obtained from the initial sulfonation or nitration of anthraquinone. wikipedia.org These groups can then be substituted. For example, the bromine atoms in bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) can be replaced by various amines to produce brilliant blue dyes. wikipedia.org

More advanced strategies involve creating complex structures for specific applications. For instance, anthraquinone reactive dyes have been covalently grafted onto cotton surfaces to create superhydrophobic textiles. rsc.org Another innovative approach uses the anthraquinone core as a building block for covalent organic frameworks (COFs). These materials can act as recyclable photocatalysts for C-H bond functionalization, demonstrating the potential to use the anthraquinone structure in advanced catalytic applications. rsc.org These functionalization techniques highlight the chemical versatility of the anthraquinone core, which could be applied to create novel derivatives from this compound.

Regioselective Synthesis and Substitution Control

The regioselective synthesis of this compound, where chlorine atoms are specifically introduced at the 2 and 3 positions, is a significant challenge due to the complex electronics of the anthraquinone system. The amino groups at the 1 and 4 positions are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. libretexts.org However, the carbonyl groups of the quinone are deactivating. google.com Direct chlorination of 1,4-diaminoanthraquinone can lead to a mixture of products.

A key strategy to achieve the desired 2,3-dichloro substitution pattern involves the use of the leuco form of 1,4-diaminoanthraquinone (1,4-diamino-9,10-dihydroxyanthracene) as the starting material. google.com The reduction of the anthraquinone to its leuco form alters the electronic properties of the molecule, making the 2 and 3 positions more susceptible to electrophilic attack. In the leuco form, the aromatic system is more akin to a substituted naphthalene, and the strong electron-donating character of the hydroxyl and amino groups directs electrophiles to the available positions on the same ring.

The primary method for synthesizing this compound involves the chlorination of the leuco-1,4-diaminoanthraquinone with a suitable chlorinating agent, such as sulfuryl chloride, in an inert solvent. google.com Control of the reaction conditions, including temperature and reaction time, is critical to ensure the desired dichlorination and to minimize the formation of by-products. After the chlorination step, the resulting leuco-1,4-diamino-2,3-dichloroanthraquinone is oxidized back to the quinone form to yield the final product.

A patented method outlines a specific procedure for this synthesis, which is summarized in the table below. google.com

| Parameter | Value/Description |

| Starting Material | 1,4-Diaminoanthraquinone leuco body |

| Chlorinating Agent | Sulfuryl chloride (referred to as sulfuric chloride in the translated patent) |

| Solvent | Chlorobenzene |

| Reaction Temperature | Initial dissolution: 30-132°C; Addition of chlorinating agent: 45-60°C; Final heating: up to 95°C |

| Post-treatment | Steam distillation to remove solvent; Neutralization to pH 8-11 |

| Table 1: Reaction conditions for the synthesis of this compound based on patent CN105693530A. google.com |

Mechanistic Investigations of Reaction Pathways

The detailed mechanistic investigation of the chlorination of leuco-1,4-diaminoanthraquinone is not extensively reported in the literature. However, based on the principles of electrophilic aromatic substitution, a plausible reaction pathway can be proposed.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where sulfuryl chloride acts as the source of the electrophilic chlorine species. rsc.org The use of the leuco form of 1,4-diaminoanthraquinone is crucial as it activates the aromatic ring system towards electrophilic attack. The enol-like character of the dihydroanthracene core in the leuco form significantly enhances the electron density at the 2 and 3 positions.

Electrophilic Chlorination: The leuco-1,4-diaminoanthraquinone reacts with sulfuryl chloride, leading to the substitution of hydrogen atoms at the 2 and 3 positions with chlorine atoms.

Oxidation: The resulting leuco-1,4-diamino-2,3-dichloroanthraquinone is then oxidized to the stable anthraquinone structure.

The electrophilic chlorination of the leuco-1,4-diaminoanthraquinone is expected to proceed through the formation of a Wheland intermediate, also known as a sigma complex. In this intermediate, the electrophile (Cl+) is attached to the aromatic ring, and the positive charge is delocalized over the ring system.

The stability of the possible Wheland intermediates determines the regioselectivity of the reaction. The amino groups at positions 1 and 4 are strong resonance electron-donating groups, which stabilize the positive charge in the intermediate when the attack occurs at the ortho (2 and 3) positions. The formation of the 2,3-dichloro product suggests that the transition states leading to the formation of the corresponding sigma complexes are lower in energy compared to other possible substitution patterns. Steric effects may also play a role in directing the substitution. wikipedia.orgyoutube.com

The synthesis of this compound, as described in the available patent literature, is typically carried out without the use of a catalyst. google.com The reaction relies on the inherent reactivity of the leuco-1,4-diaminoanthraquinone towards the chlorinating agent under the specified thermal conditions.

In the broader context of aromatic chlorination, various catalysts are known to promote such reactions. For instance, Lewis acids are often used to enhance the electrophilicity of the chlorinating agent. youtube.com In some cases of aniline (B41778) chlorination with sulfuryl chloride, secondary amine organocatalysts have been employed to achieve high regioselectivity. rsc.org However, for the specific synthesis of this compound from its leuco precursor, the literature does not indicate the necessity of a catalyst, suggesting that the substrate is sufficiently activated for the reaction to proceed efficiently under the reported conditions.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, offering non-destructive ways to probe the energetic states of molecules. For 1,4-Diamino-2,3-dichloroanthraquinone, various spectroscopic methods are employed to confirm its identity and elucidate its detailed structural features.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and characterizing the bonding framework of a molecule. mdpi.com The spectra produced are unique molecular "fingerprints." mdpi.com In the study of anthraquinone (B42736) derivatives, FTIR and FT-Raman spectroscopy are used to observe the characteristic vibrational modes. nih.govsigmaaldrich.com

The interpretation of these complex spectra is greatly enhanced by quantum mechanical calculations. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are used to calculate the fundamental vibrational frequencies and intensities. sigmaaldrich.com These calculated values are then compared with the experimental data from FTIR and FT-Raman spectra, allowing for a precise and unambiguous assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-Cl bonds. nih.govsigmaaldrich.com This integrated approach, combining experimental spectroscopy with theoretical calculations, provides a robust analysis of the molecule's vibrational structure. nih.gov

Table 1: Key Vibrational Modes for Anthraquinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 |

Note: This table represents typical ranges for the functional groups present in this compound. Precise values are determined through specific experimental and computational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. While ¹H and ¹³C NMR are standard for organic molecules, ¹⁵N NMR is particularly valuable for compounds containing nitrogen, such as this compound, as it provides direct information about the electronic environment of the nitrogen atoms.

UV-Visible spectroscopy measures the electronic transitions within a molecule, which are responsible for its color. msu.edu Anthraquinone and its derivatives are colored compounds, and their UV-Vis spectra typically show multiple absorption bands. nih.gov These bands arise from π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov

The position and intensity of the maximum absorption wavelength (λmax) are strongly influenced by the substituents on the anthraquinone core. nih.gov The presence of electron-donating amino groups and electron-withdrawing chloro groups in this compound is expected to cause a significant shift in the absorption bands compared to the parent anthraquinone molecule. Research on polymeric dyes derived from 1,4-diamino anthraquinone shows absorption maxima in the visible region, typically between 440 nm and 540 nm, which is consistent with their violet color. researchgate.net The study of these electronic properties is also critical for applications in areas like organic photovoltaics. chemimpex.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. miamioh.edu Electron Ionization (EI) is a common method where a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment. miamioh.edu The resulting mass spectrum provides the molecular weight from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. raco.cat

For this compound (C₁₄H₈Cl₂N₂O₂), the molecular weight is approximately 307.13 g/mol . clearsynth.com The mass spectrum would be expected to show a molecular ion peak at m/z ≈ 307. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

M⁺ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule. The fragmentation pattern would involve the loss of small molecules like CO and HCN, and cleavage related to the substituent groups, offering further confirmation of the structure.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Description | Approximate Relative Intensity |

|---|---|---|

| M⁺ | [C₁₄H₈³⁵Cl₂N₂O₂]⁺ | 100% |

| M+2 | [C₁₄H₈³⁵Cl³⁷ClN₂O₂]⁺ | ~65% |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement and help interpret experimental results. These methods allow for the detailed investigation of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) has become a powerful and widely used computational tool for studying the electronic structure and properties of organic molecules, including anthraquinone dyes. nih.govnih.gov DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Vibrational Spectra: Calculate vibrational frequencies that aid in the assignment of experimental FTIR and FT-Raman bands. nih.govsigmaaldrich.com

Simulate Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Visible absorption spectra of molecules. nih.gov This helps in understanding the origin of the color of the dye.

Analyze Molecular Orbitals: DFT provides information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor in determining the molecule's electronic properties and reactivity.

By correlating these theoretical predictions with experimental data, researchers can gain a comprehensive understanding of the structure-property relationships in this compound.

Molecular Dynamics Simulations for Alignment Trends

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For dye molecules like this compound, MD simulations are particularly valuable for predicting their alignment trends when used as guests in host materials, such as liquid crystals. whiterose.ac.ukwhiterose.ac.uknih.gov

The primary goal of these simulations is to calculate the molecular order parameter, which quantifies the degree of orientational order of the dye molecules within the host matrix. whiterose.ac.uknih.gov The process typically involves:

System Setup: A simulation box is constructed containing a number of dye molecules placed within a larger number of host molecules (e.g., a nematic liquid crystal like E7). whiterose.ac.ukrsc.org

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. For novel dye molecules, new force constants may need to be derived. rsc.org

Simulation Run: The simulation is run for a sufficient duration (e.g., hundreds of nanoseconds) to allow the system to reach equilibrium. The trajectories of all atoms are saved at regular intervals. whiterose.ac.uk

Analysis: The saved trajectories are analyzed to determine the average orientation of the dye molecules relative to a director axis, from which the molecular order parameter is calculated. whiterose.ac.uk

Studies on various anthraquinone dyes have shown that this computational approach can successfully rationalize trends in the alignment of guest molecules. whiterose.ac.uk The calculated molecular order parameters can be combined with transition dipole moments (TDMs) obtained from Time-Dependent Density Functional Theory (TD-DFT) to predict dichroic order parameters. whiterose.ac.ukwhiterose.ac.uk These predicted values can then be compared with experimental data from techniques like polarized UV-visible absorption spectroscopy. whiterose.ac.ukrsc.org The excellent agreement often found between simulated and experimental trends validates the use of MD as a predictive tool for designing new dye molecules with optimized alignment properties for applications in guest-host systems. nih.gov While specific MD studies on this compound are not prominent in the reviewed literature, the established methodology for other anthraquinone dyes provides a clear framework for how its alignment trends can be computationally determined. whiterose.ac.ukwhiterose.ac.uknih.gov

HOMO-LUMO Gap Analysis and Electronic Structure Calculations

The electronic structure of a dye molecule is fundamental to its color and photophysical properties. Electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy required for the first electronic excitation of the molecule. acs.org

A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (a bathochromic shift). The substituents on the anthraquinone core play a crucial role in tuning this gap. acs.orgresearchgate.net For this compound, the key substituents are:

Amino Groups (-NH₂): These are strong electron-donating groups. They significantly raise the energy of the HOMO, while having a lesser effect on the LUMO. This effect is a primary contributor to reducing the HOMO-LUMO gap. acs.org

Chlorine Atoms (-Cl): These are electron-withdrawing groups that can also influence the frontier orbital energies.

Computational studies on related substituted anthraquinones show that DFT calculations, often using the B3LYP functional, can reliably predict these electronic properties. acs.org The analysis involves optimizing the molecule's geometry and then calculating the energies and spatial distributions of the HOMO and LUMO. nih.govacs.org The HOMO in such dyes is typically localized over the electron-donating amino groups and the anthraquinone ring, while the LUMO is often centered on the electron-accepting quinone part of the core. acs.org This spatial separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a characteristic vital for many dye applications.

The table below, compiled from research on related compounds, illustrates how substitutions affect frontier orbital energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (unsubstituted) | -6.57 | -3.41 | 3.16 |

| 1,5-dialkoxy-anthraquinone | -5.74 | -3.26 | 2.48 |

| 1,4-bis(phenyl)anthraquinone | -5.92 | -3.43 | 2.49 |

Data is illustrative and based on DFT/B3LYP calculations for related anthraquinone structures as specific values for this compound were not available in the cited literature. nih.govacs.org

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational methods are extensively used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. mdpi.com For this compound, DFT calculations can provide a complete vibrational analysis, which is invaluable for confirming its molecular structure and understanding its intramolecular dynamics.

The standard computational procedure involves:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. This is typically done using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). nih.gov

Frequency Calculation: A harmonic vibrational frequency calculation is performed on the optimized geometry. This yields a set of vibrational modes and their corresponding frequencies. nih.gov

Scaling and Assignment: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. mdpi.com The potential energy distribution (PED) is then analyzed to assign each calculated frequency to a specific type of molecular motion, such as C=O stretching, N-H bending, or C-Cl stretching. nih.gov

This theoretical analysis allows for an unambiguous assignment of the bands observed in experimental FT-IR and FT-Raman spectra. mdpi.comnih.gov For this compound, key vibrational modes of interest would include those associated with its functional groups.

The table below provides an example from a study on a related molecule, demonstrating the typical agreement between calculated and experimental vibrational frequencies.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3420 | 3425 |

| C=O stretch | 1670 | 1665 |

| N-H bend | 1625 | 1620 |

| C-N stretch | 1380 | 1375 |

| C-Cl stretch | 850 | 855 |

Data is illustrative, based on typical values for substituted amino-anthraquinones, to show the correlation between experimental and DFT-calculated spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing calculated absorption maxima that can be directly compared to experimental measurements to understand the electronic transitions responsible for the compound's color. nih.gov

Chemical Reactivity and Derivatization Studies

Reactivity of the Anthraquinone (B42736) Core

The anthraquinone core is characterized by its quinone structure, which is readily susceptible to reduction. This reactivity is fundamental to many synthetic processes involving this compound. The reduction of the quinone system to its hydroquinone (B1673460) equivalent, known as the leuco form, alters the electronic properties and solubility of the molecule. This transformation is often reversible, with the leuco form being susceptible to re-oxidation to the parent quinone.

A key industrial synthesis method for the compound itself starts with the leuco body of 1,4-diaminoanthraquinone (B121737). google.com This leuco compound is dissolved in a solvent like chlorobenzene (B131634) and then treated with a chlorinating agent. google.com The subsequent re-oxidation of the hydroquinone core back to the quinone is a critical final step, often achieved by blowing air through the reaction mixture. google.com This highlights the accessibility of both the oxidized (quinone) and reduced (hydroquinone) states of the anthraquinone core.

Transformations of Amino and Chloro Substituents

The amino and chloro groups on the anthraquinone ring are primary sites for derivatization. The chlorine atoms, being in the 2 and 3 positions, are activated towards nucleophilic substitution.

One notable transformation is the replacement of the chloro substituents with other functional groups. A significant industrial reaction is the conversion to 1,4-diamino-2,3-dicyanoanthraquinone, a key intermediate for dyes like C.I. Disperse Blue 60. chemicalbook.comgoogle.com This is achieved by reacting 1,4-diamino-2,3-dichloroanthraquinone with a source of cyanide ions, such as sodium cyanide, in the presence of an oxidizing agent. google.com

Conversely, reductive conditions can be employed to remove the halogen atoms. It has been demonstrated that halogen atoms in the α-position (like positions 1 and 4) of aminoanthraquinones can be replaced by hydrogen. This is accomplished by treating the compound with reducing agents such as sodium hydrosulfite in an aqueous alkaline solution. google.com While the target compound has halogens in the β-positions (2 and 3), this principle of reductive dehalogenation is a known transformation pathway for haloanthraquinones.

Formation of New Carbon-Carbon Bonds with Anthraquinone

The formation of new C-C bonds is a powerful tool for modifying the chromophoric system of the anthraquinone dye, allowing for the fine-tuning of its color and properties.

The most prominent example of C-C bond formation involves the reaction with carbon-based nucleophiles to displace the chloro substituents. The synthesis of 1,4-diamino-2,3-dicyanoanthraquinone is a classic illustration of a nucleophilic aromatic substitution where cyanide ions act as the C-nucleophile.

The reaction is typically carried out in a solvent mixture, such as a carboxamide and water, at elevated temperatures (40°C to 150°C). google.com An oxidizing agent is required to facilitate the reaction. google.com

Table 1: Reaction with Cyanide Nucleophile

| Starting Material | Reagent | Solvent | Product |

|---|

This reaction demonstrates the displacement of chloro groups to form new carbon-carbon bonds, a key step in synthesizing other dye intermediates. chemicalbook.comgoogle.com

While specific examples of Mannich and Marschalk reactions on this compound are not extensively detailed in readily available literature, these reaction types are known for anthraquinone derivatives. The Marschalk reaction typically involves the alkylation of hydroxyanthraquinones with aldehydes under basic conditions. The amino groups in the target compound could potentially direct similar C-alkylation reactions at adjacent positions under specific conditions, although this is less common than reactions involving the chloro groups. The Mannich reaction, involving an amine, formaldehyde, and a CH-acidic compound, could theoretically be applied to the amino groups, but such applications for this specific molecule are not standard.

The chloro substituents on the this compound molecule are suitable handles for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. beilstein-journals.org These palladium-catalyzed methods are powerful for forming C-C bonds between aryl halides and various partners. rsc.org

For instance, a Suzuki-Miyaura coupling could theoretically react this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond, replacing one or both chlorine atoms with an aryl group, thereby extending the conjugation of the system and significantly altering its color and electronic properties.

Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

This table illustrates a potential application of modern synthetic methods to modify the core structure, based on established palladium-catalyzed reactions on aryl chlorides. beilstein-journals.orgrsc.org

Reductions and Oxidations

Redox reactions are central to the chemistry of this compound. As discussed, the quinone moiety can be reduced to a hydroquinone (leuco form). google.com This is often achieved using reducing agents like sodium dithionite (B78146) (hydrosulfite). google.comwikipedia.org This transformation is crucial in the application of vat dyes, where the soluble leuco form is applied to a fabric and then oxidized back to the insoluble, colored quinone form.

The synthesis of the compound itself can involve chlorination of the 1,4-diaminoanthraquinone leuco body, followed by an oxidation step to regenerate the quinone structure. google.com The oxidation is often accomplished simply by introducing air or another oxidizing agent. google.com The amino groups themselves can be susceptible to oxidation under harsh conditions, but the quinone system is the primary site of redox activity under controlled synthetic conditions.

Redox Behavior and Potentials

The electrochemical properties of anthraquinone derivatives are of paramount importance for their application in areas such as redox flow batteries and electrochromic devices. The redox behavior of 1,4-diaminoanthraquinones is characterized by the ability to exist in multiple oxidation states, including a neutral state, two reduced states, and two oxidized states. This is due to the combined presence of the reducible quinone moiety and the oxidizable amino groups, with the aromatic framework stabilizing the resulting species through electron delocalization. ias.ac.in

Computational studies on various anthraquinone derivatives have demonstrated that the redox potential can be systematically tuned by the introduction of electron-withdrawing or electron-donating substituents. sdu.dkacs.org Electron-withdrawing groups, such as the chloro substituents in the target molecule, are generally expected to increase the redox potential, making the compound easier to reduce. sdu.dk Conversely, the electron-donating amino groups tend to lower the redox potential. sdu.dk The precise redox potential of this compound will therefore be a result of the balance between these opposing electronic effects.

Table 1: Calculated Redox Potentials of Substituted Anthraquinone Analogs

| Substituent | Number of Substituents | Effect on Redox Potential (Ecal) |

| Cyano (CN) | Increasing number | Increases Ecal |

| Amino (NH2) | Increasing number | Decreases Ecal |

| Methyl (CH3) | - | Decreases Ecal |

| Fluoro (F) | - | Increases Ecal |

| Carboxyl (COOH) | - | Increases Ecal |

| Sulfonic acid (SO3H) | - | Increases Ecal |

| Nitro (NO2) | - | Increases Ecal |

| This table is based on computational studies on various anthraquinone derivatives and illustrates the general trends of substituent effects on redox potential. sdu.dkacs.org |

Catalytic Oxidation Reactions

The oxidation of the this compound core can lead to the formation of new and potentially valuable compounds. While the literature on the direct catalytic oxidation of this specific molecule is sparse, studies on related amino-substituted aromatics provide a basis for understanding its potential reactivity. For instance, the oxidation of anthracene (B1667546) to anthraquinone can be achieved using hydrogen peroxide in the presence of a vanadium catalyst. researchgate.net This suggests that the anthraquinone core of the target molecule is stable under certain oxidative conditions, and that reactivity will likely be centered on the amino groups or the aromatic ring, depending on the reaction conditions.

The oxidation of aromatic amines can be a complex process, often leading to polymerization or the formation of various colored products. The specific outcome of a catalytic oxidation reaction on this compound would be highly dependent on the catalyst, oxidant, and reaction conditions employed.

Derivatization for Tunable Properties

The functionalization of the this compound scaffold is a key strategy for tailoring its properties for specific applications. The presence of both amino and chloro substituents provides multiple handles for derivatization.

N-Substitutions and Intramolecular Charge Transfer

Modification of the amino groups through N-substitution is a common strategy to alter the electronic and physical properties of aminoanthraquinones. This can influence solubility, color, and intermolecular interactions. For example, the synthesis of 1,4-diamino-2,3-anthraquinone-dicarboximides from the corresponding dinitrile highlights a pathway for N-functionalization. google.com

A key phenomenon in aminoanthraquinones is intramolecular charge transfer (ICT), where electronic excitation leads to a transfer of electron density from the amino group (donor) to the anthraquinone core (acceptor). This process is highly sensitive to the molecular geometry and the surrounding solvent polarity. N-substitution can significantly impact the extent of ICT by altering the electron-donating ability of the nitrogen atom and by influencing the torsional angle between the amino group and the aromatic ring. While specific studies on the ICT properties of N-substituted this compound are not detailed in the reviewed literature, the general principles derived from studies on other aminoanthraquinones would apply.

π-Extension Strategies

Extending the π-conjugated system of the anthraquinone core is a powerful method to tune its optical and electronic properties, such as absorption and emission wavelengths. This is particularly relevant for the development of new dyes, pigments, and materials for organic electronics. Cross-coupling reactions like the Sonogashira and Suzuki reactions are standard methods for achieving π-extension. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnih.gov

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is a viable strategy for derivatizing this compound. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The presence of two chloro substituents offers the potential for double coupling reactions, leading to the formation of extended, linear π-systems. Research on other diaminoanthraquinones has demonstrated the successful application of the Sonogashira coupling to introduce π-linkers, resulting in a systematic red-shift in both absorption and emission spectra. nih.gov This approach allows for the rational design of materials with tailored optoelectronic properties. nih.gov

Similarly, the Suzuki coupling, which involves the reaction of an organoboron compound with a halide, could be employed to introduce new aryl or vinyl groups at the 2- and 3-positions of the anthraquinone core. nih.gov The success of these π-extension strategies would depend on the careful optimization of reaction conditions to achieve the desired regioselectivity and yield.

Advanced Applications and Functional Materials Research

Dyes and Pigments Beyond Basic Coloration

1,4-Diamino-2,3-dichloroanthraquinone serves as a crucial intermediate or direct component in the creation of sophisticated colorants engineered for durability and specific functionalities. chemimpex.com Its stable anthraquinone (B42736) core, combined with reactive amino and chloro groups, allows for the synthesis of dyes and pigments with enhanced performance characteristics.

This compound is a key ingredient in the manufacturing of high-performance dyes, particularly for materials like textiles and paper that require lasting, vibrant colors. chemimpex.com Dyes derived from this molecule, such as Disperse Violet 28, exhibit excellent lightfastness and stability. chemimpex.comtcichemicals.com This durability ensures that the color remains intense and does not fade easily when exposed to light, washing, or other environmental factors. Its structural properties contribute to superior color depth and intensity, making it a reliable choice for applications demanding high-quality, durable coloration. chemimpex.com Anthraquinone-based dyes are particularly noted for their use in coloring synthetic fibers, such as polyethylene (B3416737) terephthalate (B1205515) (Dacron), where they can provide blue shades with excellent fastness properties. google.com

In addition to dyes, this compound is utilized in the production of high-performance pigments for coatings and plastics. chemimpex.com These pigments offer not only aesthetic color but also functional benefits, most notably UV resistance. chemimpex.com The inherent stability of the anthraquinone structure helps to protect the materials they color from degradation by ultraviolet radiation. This makes them valuable in applications such as automotive coatings, durable plastics, and specialized inks where longevity and performance are critical. chemimpex.com

A significant advanced application of anthraquinone-based dyes, including derivatives of this compound, is in guest-host liquid crystal (GHLC) systems. nih.govwhiterose.ac.uknorthumbria.ac.uk In these systems, a small amount of a dichroic dye (the "guest") is dissolved in a liquid crystal medium (the "host"). nih.govmdpi.com This technology is used in electrically controllable color display devices. google.com

Dichroic dyes absorb light differently depending on the orientation of their molecular axes relative to the polarization of the light. nih.gov When an electric field is applied to the GHLC system, the host liquid crystal molecules align themselves with the field. The guest dye molecules, in turn, align with the host molecules. nih.govgoogle.com This change in orientation alters the system's light absorption characteristics, allowing for the modulation of color and contrast. nih.gov

Anthraquinone dyes are extensively studied for these applications due to their chemical stability and strong dichroism. whiterose.ac.uknorthumbria.ac.uk The performance of a guest dye is quantified by its dichroic order parameter, which measures the alignment of the dye within the host. whiterose.ac.ukgoogle.com Dyes that align their primary absorption axis with the liquid crystal director are known as positive dichroics, which are essential for creating bright, high-contrast displays. northumbria.ac.ukgoogle.com

Table 1: Applications of this compound in Advanced Colorants

| Application Area | Specific Use | Key Properties |

|---|---|---|

| High-Performance Dyes | Textiles (e.g., Dacron) and Paper | Vibrant color, excellent lightfastness, chemical stability. chemimpex.comgoogle.com |

| High-Performance Pigments | Coatings and Plastics | Coloration, UV resistance, enhanced durability. chemimpex.com |

| Guest-Host Systems | Liquid Crystal Displays (LCDs) | Dichroism, electro-optical switching, high contrast. nih.govgoogle.com |

Organic Electronic and Photovoltaic Devices

The unique electronic properties of this compound and its derivatives make them suitable for use in the field of organic electronics, particularly in devices designed for energy conversion. chemimpex.com

In the architecture of organic photovoltaic (OPV) cells, materials are separated into electron donors and electron acceptors to facilitate the generation of electrical current from light. While fullerene derivatives have traditionally dominated as acceptor materials, research into non-fullerene acceptors is active to overcome their limitations, such as weak absorption in the visible spectrum. rsc.org

Donor-acceptor (D-A) organic molecules are a critical class of materials for OPVs. researchgate.net The compound this compound and related structures function effectively within this paradigm. chemimpex.com Anthraquinone-based molecules can serve as the electron-accepting component in these systems. rsc.orgresearchgate.net Their function is to accept electrons excited by light from the donor material, which is a crucial step in generating a photocurrent. The ability to modify the chemical structure allows for the tuning of frontier orbital energy levels, which is essential for optimizing device efficiency. rsc.org

The role of this compound in organic solar cells is to enhance the efficiency of light absorption and energy conversion. chemimpex.com By acting as an efficient electron acceptor, it helps to facilitate the separation of charge carriers (electrons and holes) generated by sunlight, which is fundamental to the operation of photovoltaic devices. chemimpex.comresearchgate.net The development of new organic dyes and acceptors, including those based on anthraquinone, is a key area of research for improving the power conversion efficiency of dye-sensitized solar cells (DSSCs) and other organic solar cell technologies. researchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81-42-5 chemimpex.com |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ chemimpex.com |

| Molecular Weight | 307.13 g/mol chemimpex.com |

| Appearance | Gray to dark purple to black powder/crystal chemimpex.comtcichemicals.com |

| Synonyms | Disperse Violet 28 chemimpex.comtcichemicals.com |

Advanced Materials for Sensors and Electronic Devices

The unique properties of this compound, particularly its stability and conductivity, have made it a subject of interest in the development of advanced materials. chemimpex.com Research explores its potential inclusion in sensors and electronic devices. chemimpex.com The anthraquinone framework is a key feature in molecules designed as fluorescent sensors for environmental and biological applications, such as the detection of heavy metal ions. nih.gov For instance, the structurally related compound 4,4′-diamino-2,2′-stilbenedisulfonic acid has demonstrated potential as a sensor for detecting stannous (Sn²⁺) ions through the inhibition of a photo-induced electron transfer pathway. nih.gov The inherent characteristics of the 1,4-diaminoanthraquinone (B121737) structure contribute to its utility in creating materials for specialized electronic purposes. chemimpex.com

Biomedical and Pharmaceutical Research

The anthraquinone scaffold, a core component of this compound, is prevalent in compounds investigated for a range of biological activities. Derivatives of anthraquinone are of significant interest for their therapeutic potential. researchgate.net

Anticancer Agents and Cytotoxicity Studies

Derivatives of anthraquinone are well-recognized for their efficacy against tumor and cancer cells. researchgate.net The cytotoxic effects of compounds structurally similar to this compound have been evaluated against various human cancer cell lines. For example, the putrescine analogue 1,4-diamino-2-butanone (DAB) demonstrated significant cytotoxicity against human colon carcinoma (RKO) cells. nih.gov Other related structures have also shown potent anticancer effects. nih.gov Furthermore, mutagenicity studies, which are relevant to assessing cytotoxicity, have been conducted on related compounds. The dihydro- analogue, 1,4-diamino-2,3-dihydroanthraquinone (B133993) (DDA), produced positive results in the Ames assay, indicating evidence of mutagenicity. nih.gov

| Compound | Cell Line | Effect | IC₅₀ Value | Source |

|---|---|---|---|---|

| 1,4-diamino-2-butanone (DAB) | RKO (Human Colon Carcinoma) | Decreased cell viability | ~0.3 mM | nih.gov |

| 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) | NIH/3T3 (Brain Cancer) | Anticancer effects | 32.59 µM | nih.gov |

| HeLa (Cervical Cancer) | Anticancer effects | 15.31 µM | nih.gov | |

| MCF-7 (Breast Cancer) | Anticancer effects | 96.46 µM | nih.gov |

Enzyme Inhibition Studies

Anthraquinone derivatives have been developed as potent inhibitors of specific enzymes, highlighting their potential in targeted therapies. Research has shown that certain derivatives can act as allosteric inhibitors of Phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a role in promoting tumor growth, validating PGAM1 as a potential target for cancer treatment. nih.gov Other studies have investigated the inhibitory effects of related diamino compounds on enzymes implicated in neurodegenerative diseases and inflammation. nih.gov

| Compound/Derivative | Target Enzyme | Biological Relevance | IC₅₀ Value | Source |

|---|---|---|---|---|

| Anthraquinone derivatives | Phosphoglycerate mutase 1 (PGAM1) | Cancer therapy | Not specified | nih.gov |

| 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) | Acetylcholinesterase (AChE) | Anti-Alzheimer | 12.18 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Anti-Alzheimer | 20.87 µM | nih.gov |

Antimicrobial Properties

This compound is noted for its antibacterial properties, making it a valuable compound in the development of antimicrobial coatings and treatments for surfaces and medical devices to mitigate infection risks. chemimpex.com Analogous compounds have also demonstrated significant antimicrobial activity. The putrescine analogue, 1,4-diamino-2-butanone (DAB), is a potent microbicide effective against a variety of parasites, including Trypanosoma cruzi. nih.gov Furthermore, 4,4′-diamino-2,2′-stilbenedisulfonic acid has shown antimicrobial efficacy against Candida albicans and Pseudomonas aeruginosa. nih.gov

Interaction Mechanisms with Biological Molecules

The biological activity of anthraquinone derivatives is often rooted in their ability to interact with essential biological macromolecules. Studies on platinum(II) complexes containing 1,4-diamine ligands have shown that these compounds interact with and chelate DNA in a manner similar to the clinical drug cisplatin. researchgate.net This interaction was confirmed using techniques such as Circular Dichroism and Agarose Gel Electrophoresis. researchgate.net Other research indicates that certain substituted 1-hydroxyanthraquinones bind to DNA topoisomerase through an intercalative mechanism. researchgate.net At the enzyme level, the analogue 1,4-diamino-2-butanone acts as a competitive inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway essential for cell growth. nih.gov

Reactive Oxygen Species Generation and Cellular Effects

The cytotoxicity of some anthraquinone analogues is linked to their pro-oxidant properties and their ability to generate reactive oxygen species (ROS). The toxicity of 1,4-diamino-2-butanone (DAB) in cancer cells is associated with oxidative stress. nih.gov This compound undergoes oxidation that yields hydrogen peroxide (H₂O₂) and a reactive α-oxoaldehyde. nih.gov This increase in intracellular ROS triggers significant cellular effects, including the induction of apoptosis, which is confirmed by the cleavage of caspase 3 and PARP (Poly (ADP-ribose) polymerase). nih.gov Additionally, DAB treatment disrupts the cell cycle in response to the activation of ATM (Ataxia-Telangiectasia Mutated) and an increase in the tumor suppressor protein p53. nih.gov This oxidative stress also leads to changes in the cellular redox balance, indicated by the increased expression of antioxidant response genes such as HO-1, NQO1, and xCT. nih.gov

Catalysis in Organic Synthesis

Based on available research, this compound is primarily recognized as a significant intermediate in the synthesis of dyes and pigments. chemimpex.com While the broader anthraquinone structural motif is known in industrial catalysis, specific applications of this compound itself as a catalyst are not extensively documented in the reviewed literature. rsc.org

There is no significant evidence in the reviewed scientific literature to suggest that this compound is employed as a catalyst in oxidation reactions. Its primary role is as a precursor, for example, in the synthesis of 1,4-diaminoanthraquinone-2,3-disulphonic acid, which involves condensation and substitution reactions rather than catalytic oxidation.

The application of this compound within metal-free organic catalytic systems is not a prominent area of research according to the available literature. While there is broad interest in developing organic molecules for catalysis, the research focus for this specific compound has been on its properties as a dye and its potential in electrochemical applications rather than as an organic catalyst.

Energy Storage Systems

The electrochemical properties of the anthraquinone core make its derivatives, including this compound, promising candidates for advanced energy storage systems.

The class of 1,4-diaminoanthraquinones (DAAQs) has been identified as an exceptionally promising group of redox-active molecules for non-aqueous symmetric redox-flow batteries (SRFBs). rsc.orgcornell.edu This is because they can possess up to five distinct and electrochemically accessible oxidation states, allowing for high theoretical energy densities. nih.gov In an SRFB, the same chemical compound is used in both the positive (catholyte) and negative (anolyte) electrolyte tanks, which simplifies the battery design and mitigates issues of cross-contamination through the membrane. cornell.edu

A key challenge for DAAQs, including the dichloro- derivative, is their typically low solubility in the polar organic solvents used in RFBs, which can limit the achievable energy density. nih.govacs.org Research has focused on molecular modification—functionalizing the amino groups with various side chains—to enhance solubility while maintaining the reversible electrochemical behavior. nih.gov

For instance, 1,4-bis(isopropylamino)anthraquinone, a DAAQ derivative, was identified as a strong candidate for SRFBs, exhibiting two reduction and two oxidation states with a large voltage window of 2.7 V. cornell.edu However, its energy density is constrained by poor solubility. rsc.org To overcome this, highly soluble derivatives like 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) have been synthesized, demonstrating miscibility with organic solvents and enabling higher electrolyte concentrations. acs.org These studies highlight the potential of the DAAQ framework, which would include this compound, for RFB applications, provided solubility challenges can be addressed through molecular engineering.

Table 1: Performance Characteristics of Representative 1,4-Diaminoanthraquinone (DAAQ) Derivatives in Redox-Flow Battery Research

| Compound Name | Abbreviation | Key Performance Metric | Finding |

|---|---|---|---|

| 1,4-bis(isopropylamino)anthraquinone | DB-134 | Theoretical Molar Energy Density | 120 Wh/mol with a cell voltage of 2.7 V. nih.gov |

| 1,4-bis(isopropylamino)anthraquinone | DB-134 | Limiting Factor | Poor solubility (~20 mmol/L in acetonitrile). rsc.org |

| 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione | Me-TEG-DAAQ | Solubility | Miscible in any ratio with acetonitrile, overcoming a key limitation. acs.org |

Electrochemical methods for carbon capture are emerging as a promising, low-energy alternative to traditional thermal processes. nih.govacs.org Quinones, including anthraquinone derivatives, are a key class of molecules for this application due to their ability to undergo reversible two-electron reduction. nih.gov The operational principle involves the electrochemical reduction of the quinone, which increases its basicity and enables it to chemically bind with CO₂. Reversing the potential oxidizes the molecule, causing it to release the captured CO₂. mdpi.com This process is often referred to as electro-swing adsorption (ESA). mdpi.com

Research has systematically studied anthraquinone derivatives with amino and hydroxy substituents to understand their influence on electrochemical CO₂ capture. nih.gov Studies on 1,4-diaminoanthraquinone (1,4-NH₂-AQ), a close structural relative of this compound, show that upon electrochemical reduction, it can effectively bind CO₂. nih.gov The process involves the formation of a radical anion (AQ•⁻) and then a dianion (AQ²⁻), which are the species that react with carbon dioxide. nih.govresearchgate.net

In practical devices, these molecules can be incorporated into electrodes. For example, a solid-state ESA system has been developed using a polyanthraquinone–carbon nanotube composite as the negative electrode. mdpi.com This electrode captures CO₂ upon charging (reduction) and releases it upon discharge (oxidation). mdpi.com The mechanism for 1,4-diaminoanthraquinone derivatives would follow a similar ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway, where electron transfer enables the chemical reaction with CO₂. mdpi.com

Table 2: Research Findings on Anthraquinone Derivatives in Electrochemical CO₂ Capture

| Compound/System | Research Focus | Key Finding |

|---|---|---|

| 1,4-diaminoanthraquinone (1,4-NH₂-AQ) | Mechanistic Study | The first reduction peak in cyclic voltammetry shows significantly increased current in the presence of CO₂, indicating a chemical reaction following the electron transfer. acs.org |

| 1,4-NH₂-AQ | Spectroelectrochemistry | Spectroscopic data confirms the formation of a coordinated CO₂:1,4-NH₂-AQ•⁻ radical species upon reduction in a CO₂ environment. nih.gov |

| Polyanthraquinone-CNT Composite Electrode | Device Application | Demonstrated capture of CO₂ from gas streams with concentrations as low as 0.6% with a Faradaic efficiency >90%. mdpi.com |

Environmental and Sustainability Aspects in Research

Degradation and Remediation Studies

The complex aromatic structure of anthraquinone (B42736) dyes, including 1,4-Diamino-2,3-dichloroanthraquinone, makes them resistant to natural degradation, posing environmental challenges. acs.org Research into their degradation and remediation is crucial for mitigating their environmental impact.

Enzymatic degradation offers a promising and environmentally friendly approach to breaking down anthraquinone dyes. acs.org Oxidoreductive enzymes, such as laccases and peroxidases, have been a primary focus of these studies. acs.orgnih.gov

Laccases: These copper-containing enzymes have shown potential in decolorizing anthraquinone dyes. For instance, crude laccase from the fungus Lentinus crinitus has been observed to decolorize the anthraquinone dye Remazol Brilliant Blue R (RBBR). nih.gov While the decolorization of azo dyes by this laccase was more efficient (over 90%), a significant decolorization of 77% was achieved for the anthraquinone dye. nih.gov The differences in degradation efficiency can be attributed to factors like the redox potential difference between the enzyme and the dye, as well as the structural complexity of the dye molecule. nih.gov Another study identified a highly active laccase (lcc3) from a Lentinus sp. that demonstrated 88% decolorization efficiency on RBBR. acs.org

Peroxidases: These enzymes, particularly dye-decolorizing peroxidases (DyPs), are known for their ability to degrade a wide range of dyes, with a preference for anthraquinone structures. nih.govmdpi.com Horseradish peroxidase (HRP) has been shown to efficiently degrade and precipitate various aromatic compounds. nih.gov While much of the research has focused on azo dyes, studies on HRP-catalyzed degradation of anthraquinonic dyes are also emerging. nih.gov The degradation mechanism can involve the cleavage of the anthraquinone framework. mdpi.com For example, a DyP from Bacillus subtilis was capable of oxidizing the anthraquinone dye reactive blue 19. mdpi.com

The bacterial degradation of anthraquinone dyes often involves a reduction reaction catalyzed by a reductase, which breaks the conjugated dye bonds. nih.gov Following the loss of the chromophore, the remaining polycyclic aromatic hydrocarbons are further broken down. nih.gov A variety of bacterial genera, including Pseudomonas, Bacillus, and Klebsiella, have been identified for their ability to degrade anthraquinone dyes. nih.gov

Photodegradation is another important pathway for the breakdown of anthraquinone dyes in aquatic environments. This process often involves advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.

Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a photocatalyst has been studied for the decolorization of anthraquinone dyes like Reactive Blue 19 (RB 19). ajol.info The efficiency of this process can be enhanced by the addition of electron acceptors such as hydrogen peroxide (H₂O₂), potassium bromate (KBrO₃), and ammonium persulfate ((NH₄)₂S₂O₈). ajol.info Studies have shown that complete decolorization of RB 19 can be achieved rapidly under optimal conditions. ajol.info

The photodegradation of anthraquinone itself has been investigated using faceted TiO₂ under solar irradiation. nih.gov The presence of certain inorganic ions and organic matter in the water can influence the degradation rate. For instance, bicarbonate (HCO₃⁻) and ferric ions (Fe³⁺) can promote photocatalytic activity, while nitrate (NO₃⁻) may have a slight inhibitory effect. nih.gov Dissolved oxygen also plays a significant role in promoting the photodegradation process. nih.gov

Research has also explored the phenomenon of reversible photodegradation in some anthraquinone derivatives. nih.govarxiv.org This process, where the dye can partially recover from photodamage, is influenced by the molecular structure of the dye. arxiv.org

Solubility in Supercritical Fluids for Green Chemistry

The use of supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), represents a significant advancement in green chemistry for processes involving dyes. researchgate.netsemanticscholar.org Supercritical fluid dyeing eliminates the need for water, thereby reducing wastewater generation and energy consumption. researchgate.netresearchgate.net The solubility of the dye in the supercritical fluid is a critical parameter for the efficiency of this process. researchgate.netsemanticscholar.org

The solubility of this compound in sc-CO₂ has been experimentally measured. Studies have shown that the solubility of this compound, like other disperse dyes, is influenced by both pressure and temperature. researchgate.netsemanticscholar.orgmdpi.com Generally, solubility increases with an increase in pressure at a constant temperature. semanticscholar.orgmdpi.com The effect of temperature can be more complex due to the competing effects of solute vapor pressure and solvent density. researchgate.net

Experimental data for the solubility of this compound in sc-CO₂ has been reported over a pressure range of 12.5 to 25 MPa and at temperatures of 323.15 K, 353.15 K, and 383.15 K. researchgate.net The mole fraction solubility was found to be in the range of 0.053 x 10⁻⁷ to 5.24 x 10⁻⁷. nih.gov The presence of substituent groups on the anthraquinone structure significantly affects its solubility in sc-CO₂. researchgate.net For example, dyes with amino or halo groups tend to be more soluble than those with nitro groups. researchgate.net

| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (x 10⁻⁷) |

|---|---|---|

| 323.15 | 12.5 | 0.053 |

| 323.15 | 25.0 | 0.59 |

| 353.15 | 12.5 | 0.14 |

| 353.15 | 25.0 | 1.82 |

| 383.15 | 12.5 | 0.31 |

| 383.15 | 25.0 | 5.24 |

To predict and correlate the solubility of dyes in sc-CO₂, various thermodynamic and semi-empirical models have been developed. researchgate.netnih.gov These models are essential for the design and optimization of supercritical fluid dyeing processes. nih.gov

Several density-based semi-empirical models, such as the Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja models, have been used to correlate the solubility data of disperse dyes in sc-CO₂. researchgate.netmdpi.com The Chrastil model, for example, relates the solubility of a solute to the density of the supercritical fluid and the absolute temperature. researchgate.netresearchgate.net

Structure Property Relationship Studies in 1,4 Diamino 2,3 Dichloroanthraquinone

Influence of Substituent Groups on Reactivity and Properties

The reactivity of the chloro substituents makes the compound a valuable intermediate in the synthesis of other functional dyes and pigments. chemimpex.com The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium cyanide can replace the chloro groups with cyano (-CN) groups, yielding 1,4-Diamino-2,3-dicyanoanthraquinone, a key intermediate for certain disperse dyes. chemicalbook.com Similarly, the chloro groups can be substituted with sulfonic acid groups (-SO3H) through processes involving sulfonation, leading to compounds like 1,4-diamino-2,3-anthraquinonedisulphonic acid. ias.ac.in This derivative exhibits different solubility and electronic properties, making it suitable for applications as an acid-base indicator and a reagent in spectrophotometric analysis. ias.ac.in

Studies on related aminoanthraquinones have shown that the amino groups themselves can be modified, for example, through alkylation, to create a series of derivatives with tuned spectroscopic and acid-base properties. nih.gov The nature of the substituents, whether on the aromatic ring or on the amino groups, strongly dictates the resulting compound's color, solubility, and affinity for various substrates. chemimpex.comnih.gov

| Compound Name | Substituents at C2, C3 | Key Property/Application | Reference |

| 1,4-Diamino-2,3-dichloroanthraquinone | -Cl, -Cl | Intermediate for dyes; antimicrobial properties. | chemimpex.com |

| 1,4-Diamino-2,3-dicyanoanthraquinone | -CN, -CN | Intermediate for C.I. Disperse Blue 60. | chemicalbook.com |

| 1,4-Diamino-2,3-anthraquinonedisulphonic acid | -SO₃H, -SO₃H | Acid-base indicator; spectrophotometric reagent. | ias.ac.in |

Planarity and Aromaticity Effects on Biological Activity